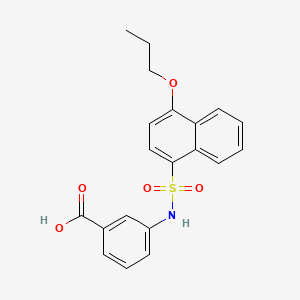
钴蓝
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt blue is a vibrant blue pigment made from cobalt salts, known for its intense hue and excellent lightfastness. This pigment became widely used in the 19th century, especially in painting, ceramics, and glassmaking, marking a significant advancement in the art materials available to artists during this time . Chemically, cobalt blue pigment is cobalt (II) oxide-aluminium oxide, or cobalt (II) aluminate, CoAl₂O₄ .
科学研究应用
Cobalt blue has a wide range of scientific research applications:
Chemistry: Used as a pigment in ceramics, glass, and plastics due to its stability and intense color.
Biology: Cobalt compounds are used in the study of vitamin B12 and its role in biological systems.
Medicine: Cobalt-60, a radioactive isotope, is used in cancer treatment and medical imaging.
Industry: Used in the production of lithium-ion batteries, catalysts, and as a drying agent in paints.
作用机制
Target of Action
Cobalt blue, chemically known as cobalt (II) oxide-aluminium oxide or cobalt (II) aluminate (CoAl₂O₄), primarily interacts with its surroundings in the form of a pigment. Its primary targets are the materials it colors, such as ceramics, glass, and paint. Historically, cobalt blue has been used to add a vivid blue hue to Chinese porcelain, jewelry, and decorative items. It is lighter and less intense than the iron-cyanide-based pigment Prussian blue .
Mode of Action
When cobalt (II) oxide is sintered with aluminium oxide (alumina) at 1200 °C, it forms cobalt blue. The resulting pigment, CoAl₂O₄, exhibits distinct blue coloration due to absorption bands around 18,000, 17,000, and 16,000 cm⁻¹. These bands arise even at low concentrations (a few parts per million), making cobalt blue visually striking .
Biochemical Pathways
Cobalt blue doesn’t directly participate in biochemical pathways within living organisms Instead, it plays a role in artistic and decorative contexts. Understanding these factors can optimize energy-saving processes during fabrication .
Action Environment
Environmental factors, such as temperature, humidity, and exposure to light, can influence cobalt blue’s efficacy and stability. For instance, prolonged exposure to sunlight may cause fading, while specific firing conditions during production impact its final color. Artists and craftsmen consider these factors when working with cobalt blue.
准备方法
Synthetic Routes and Reaction Conditions: Cobalt blue is prepared by heating a mixture of cobalt (II) chloride (CoCl₂) and aluminium oxide (Al₂O₃). The mixture is first homogenized in a mortar and then heated in a test tube with the aid of a Bunsen burner for several minutes . Another method involves mixing cobalt oxide, alumina, and alkali metal salt, followed by roasting the mixture at high temperatures to produce cobalt blue pigment .
Industrial Production Methods: The industrial production of cobalt blue involves several steps:
Raw Material Preparation: High purity cobalt oxide, aluminium oxide, and alkali metal salt are used.
Synthesis Reaction: The raw materials are mixed and roasted in a high-temperature furnace.
Post-Treatment: The crude product is ground, classified, and washed to obtain pure cobalt blue pigment.
化学反应分析
Types of Reactions: Cobalt blue undergoes various chemical reactions, including:
Oxidation: Reacts with fluorine at 520 K to form cobalt (III) fluoride (CoF₃).
Reduction: Can be reduced to cobalt (II) oxide under certain conditions.
Substitution: Forms complex ions with ligands such as chloride and thiocyanate
Common Reagents and Conditions:
Oxidation: Fluorine gas (F₂) at 520 K.
Reduction: Hydrogen gas (H₂) under controlled conditions.
Substitution: Ammonium thiocyanate (NH₄SCN) in aqueous solution
Major Products:
Oxidation: Cobalt (III) fluoride (CoF₃).
Reduction: Cobalt (II) oxide (CoO).
Substitution: Tetraisothiocyanatocobaltate (II) ion ([Co(NCS)₄]²⁻)
相似化合物的比较
Cobalt blue is unique among blue pigments due to its stability and vibrant color. Similar compounds include:
Prussian Blue: An iron-cyanide based pigment, lighter and less intense than cobalt blue.
Ultramarine Blue: A synthetic pigment chemically identical to lapis lazuli, more transparent and jewel-like compared to the opaque and velvety cobalt blue.
Cerulean Blue: Made from cobalt tin oxide, less expensive and slightly greener in hue compared to cobalt blue.
Cobalt blue’s unique properties, such as its stability and intense color, make it a valuable pigment in various applications, distinguishing it from other blue pigments.
属性
CAS 编号 |
1345-16-0 |
|---|---|
分子式 |
CoO·Al2O3 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



